Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)7-4-3-5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBHVBYBJAHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been studied for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it could inhibit specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, and ongoing research is exploring the antimicrobial potential of this pyrrolopyridine derivative.
Biochemical Research
This compound is utilized in biochemical studies to investigate various biological pathways. Its ability to interact with cellular targets makes it a valuable tool in:
- Enzyme Inhibition Studies : It may serve as a lead compound for developing inhibitors targeting specific enzymes associated with disease processes.
- Cellular Mechanisms Exploration : Research is being conducted on how this compound influences cellular processes such as migration and invasion, which are critical in cancer progression.
Material Science
In addition to biological applications, this compound is explored for its potential use in developing new materials:
- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with unique properties, potentially leading to advancements in materials engineering.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be further developed as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related pyrrolopyridine derivatives found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus. This suggests that this compound may possess similar properties worth investigating.
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains methyl ester; fused pyrrole-pyridine rings | Potential anticancer and antimicrobial |
| Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | Different ring fusion | FGFR inhibitor; less studied for antimicrobials |
| Methyl pyrrole derivative | Varies in substitution patterns | Diverse biological activities |
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position and Functional Group Variations
Table 2: Pharmacological and Antimicrobial Profiles
Key Findings:
- Hybrid systems like pyrano-pyrrolopyridines () exhibit synergistic effects, implying that the methyl ester and methyl substituents in the target compound could modulate similar activities .
Biological Activity
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 808137-94-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- IUPAC Name : Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Physical Form : Solid
- Purity : Typically ≥ 97% .
Synthesis
The synthesis of this compound involves multi-step processes that typically include cyclization reactions and functional group modifications. Various synthetic routes have been reported, focusing on optimizing yield and purity.
Anticancer Properties
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In Vitro Studies : this compound has shown promising activity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HL-60 (leukemia) with IC₅₀ values in the low micromolar range .
- Mechanism of Action : The biological activity is often attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Selectivity
Notably, some studies suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal lymphocytes, indicating a favorable therapeutic index .
Enzyme Inhibition
This compound has also been evaluated for its potential as an inhibitor of various kinases:
- SGK-1 Kinase Inhibition : This compound has been identified as an inhibitor of SGK-1 kinase, which plays a role in several cellular processes including cell survival and proliferation .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can yields be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolo-pyridine esters are prepared by reacting pyrrole carboxylate precursors with halogenated aryl reagents under catalysis. In one protocol, Ethyl 3-methyl-1H-pyrrole-2-carboxylate was coupled with iodobenzoyl chloride using a base (e.g., DIPEA) in DMF, yielding 21–23% after purification via column chromatography . Optimization strategies include:
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structure?
Key methods include:
- NMR spectroscopy : and NMR (e.g., DMSO-d6 or CDCl3) resolve substituent positions, such as methyl ester protons (~3.7–4.3 ppm) and aromatic pyrrolo-pyridine signals (~6.3–7.5 ppm) .
- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., m/z 244.17 for CHFNO) and fragmentation patterns .
- HPLC : Reversed-phase C18 columns with UV detection assess purity (>98%) and monitor degradation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of pyrrolo-pyridine carboxylates?
Substituents at the 5-position significantly alter electronic properties. For example:
- Trifluoromethyl groups increase electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions (e.g., amidation) .
- Halogens (Br, Cl) : Improve stability against oxidation but may reduce solubility in polar solvents . Computational studies (DFT) suggest substituent effects on HOMO-LUMO gaps, which correlate with photophysical properties .
Q. What strategies mitigate competing side reactions during functionalization of the pyrrolo-pyridine core?
Common challenges include:
- N-H tautomerization : Blocking the N-H position via tert-butyl or benzyl protection prevents unwanted tautomer shifts during coupling reactions .
- Regioselectivity : Directed ortho-metalation (DoM) using directing groups (e.g., esters) ensures precise functionalization at the 4- or 6-positions .
- Byproduct formation : Using anhydrous conditions and scavengers (e.g., molecular sieves) minimizes hydrolysis of the methyl ester .
Q. How can computational modeling predict the biological activity of derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR studies:
- Identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Predict logP and solubility for pharmacokinetic optimization .
- Validate with in vitro assays: Derivatives with 5-CF groups show enhanced kinase inhibition (IC < 1 μM) in cancer cell lines .
Methodological Considerations
Q. What purification techniques are critical for isolating high-purity this compound?
Q. How can stability studies guide storage conditions for this compound?
- Thermal stability : TGA/DSC shows decomposition >200°C, suggesting room-temperature storage is sufficient .
- Light sensitivity : UV-Vis spectra indicate degradation under prolonged UV exposure; store in amber vials .
- Moisture : Karl Fischer titration detects hygroscopicity; use desiccants (silica gel) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
